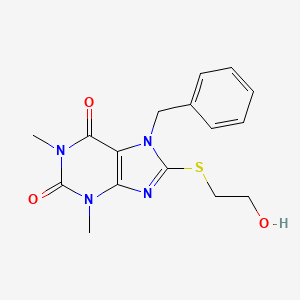
7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide" is a synthetic chemical with potential applications in various scientific and industrial fields. It features a complex structure with multiple functional groups that contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation begins with the formation of the benzofuran core. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a hydroxyphenylpropanoic acid derivative, under acidic or basic conditions.
Formation of the Methoxy Group:
Tetrahydropyran Formation: : The 4-(phenylthio)tetrahydro-2H-pyran moiety is synthesized through a multi-step process involving the protection of hydroxyl groups, thiolation, and ring formation.
Coupling Reaction: : The final step involves the coupling of the benzofuran carboxylic acid with the tetrahydropyran derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production may involve optimizing the above steps for large-scale synthesis, focusing on high yield and purity. This includes:
Utilizing continuous flow reactors to enhance reaction efficiency.
Employing catalytic methods to reduce reaction times and costs.
Implementing robust purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the methoxy and phenylthio groups, to form corresponding sulfoxide and sulfone derivatives.
Reduction: : Reduction reactions can target the carboxamide or benzofuran ring, potentially converting the amide to an amine or opening the furan ring.
Substitution: : The methoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to various derivative compounds.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for sulfoxidation.
Reduction: : Lithium aluminum hydride (LiAlH4) for reducing the carboxamide group.
Substitution: : Sodium hydride (NaH) as a strong base for promoting substitution at the methoxy position.
Major Products Formed
Sulfoxide and sulfone derivatives: from oxidation.
Amines and ring-opened products: from reduction.
Substituted benzofuran derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
The compound’s unique structure allows it to serve as a building block for synthesizing more complex molecules. It can be used in organic synthesis as an intermediate for creating novel compounds with potential chemical utilities.
Biology
In biological research, the compound may be studied for its interactions with various enzymes and receptors, providing insights into its potential as a lead compound for drug development.
Medicine
The compound could have pharmaceutical applications, particularly in designing new therapeutic agents due to its structural complexity and potential bioactivity.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely dependent on its interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its phenylthio and carboxamide groups are crucial for binding to these targets, potentially influencing biological pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxybenzofuran: : Shares the benzofuran core but lacks the additional complexity of the tetrahydropyran and phenylthio groups.
N-benzylbenzofuran: : Similar in having a benzofuran core with a benzyl group but differing in substitution patterns.
4-phenylthiotetrahydropyran: : Possesses the tetrahydropyran and phenylthio moieties but lacks the benzofuran framework.
Uniqueness
The uniqueness of 7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide lies in its combination of functional groups, which endows it with unique chemical properties and potential biological activities. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
7-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-25-18-9-5-6-16-14-19(27-20(16)18)21(24)23-15-22(10-12-26-13-11-22)28-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIMMACEHWYONI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)

![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)

![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)


![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)


![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)

